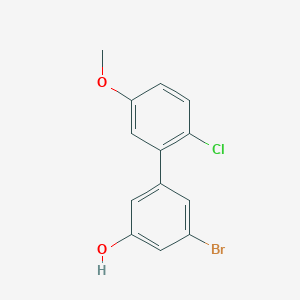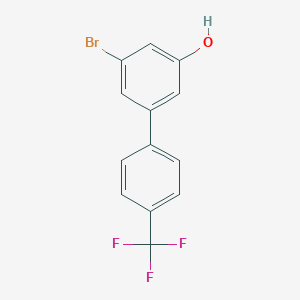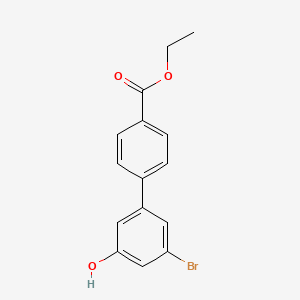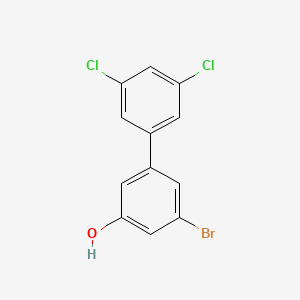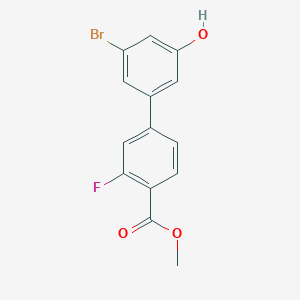
3-Bromo-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Bromo-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (also known as 3-bromo-5-FMC) is an organic compound that is widely used in the synthesis of various molecules. It is a brominated phenol derivative with a fluoroalkyl group attached to the phenolic hydroxyl group. 3-bromo-5-FMC is a versatile reagent that can be used in a variety of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is commercially available in a 95% purity grade.
Mécanisme D'action
The mechanism of action of 3-bromo-5-FMC is not fully understood. However, it is believed that the bromine atom in the molecule acts as an electrophile, which is attracted to electron-rich sites in other molecules. When 3-bromo-5-FMC reacts with an electron-rich site, it can form a covalent bond between the two molecules, which can lead to the formation of a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-FMC have not been extensively studied. However, it is believed that the compound may have some biological activity. For example, it has been shown to inhibit the growth of certain fungi, and it has also been shown to have some anti-inflammatory effects. In addition, 3-bromo-5-FMC may have some effects on the immune system, although more research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-5-FMC has several advantages in laboratory experiments. It is a relatively stable compound, which makes it suitable for long-term storage. It is also easily soluble in organic solvents, which makes it easy to use in synthetic reactions. Additionally, it is commercially available in a 95% purity grade, which makes it suitable for use in a variety of synthetic applications.
However, 3-bromo-5-FMC also has some limitations in laboratory experiments. It is a carcinogenic compound and should be handled with care. In addition, it is a strong oxidizing agent and should not be used in the presence of combustible materials. Finally, it is a toxic compound and should only be used in well-ventilated areas.
Orientations Futures
The potential applications of 3-bromo-5-FMC are numerous and there are several future directions that can be explored. One potential direction is to further investigate its potential biological activity, including its effects on the immune system and its ability to inhibit the growth of certain fungi. Additionally, further research can be done to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research can be done to develop methods to improve the purity of 3-bromo-5-FMC, which would make it more suitable for use in a variety of synthetic applications.
Méthodes De Synthèse
3-bromo-5-FMC can be synthesized by a variety of methods, including the direct bromination of 5-fluoro-2-methoxycarbonylphenol and the nucleophilic substitution of 2-fluoro-5-methoxycarbonylphenol with bromine. The direct bromination method involves the reaction of 5-fluoro-2-methoxycarbonylphenol with bromine in the presence of a base, such as sodium hydroxide, in an inert solvent. This method produces 3-bromo-5-FMC in high yields and is the most commonly used method for its synthesis. The nucleophilic substitution method involves the reaction of 2-fluoro-5-methoxycarbonylphenol with bromine in the presence of a nucleophile, such as an amine or a thiol, in an inert solvent. This method produces 3-bromo-5-FMC in lower yields than the direct bromination method, but can be used to synthesize more complex molecules.
Applications De Recherche Scientifique
3-bromo-5-FMC is widely used in scientific research as a reagent for the synthesis of various molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions and as a starting material for the synthesis of other compounds. In addition, 3-bromo-5-FMC is used in the synthesis of biologically active compounds, such as antioxidants, anti-inflammatory agents, and anti-cancer agents.
Propriétés
IUPAC Name |
methyl 3-(3-bromo-5-hydroxyphenyl)-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVUITXFNXYNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686459 | |
| Record name | Methyl 3'-bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1262003-98-4 | |
| Record name | Methyl 3'-bromo-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



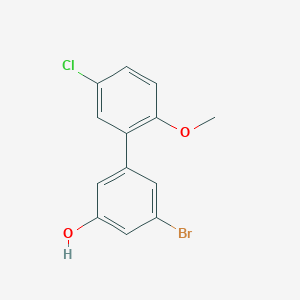
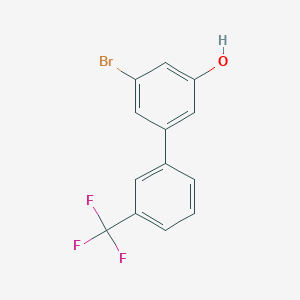

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
